(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVQZMXHWBJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether at low temperatures.
Substitution: Nucleophiles such as amines, thiols, and alkoxides; reactions are carried out in polar aprotic solvents like DMF or DMSO, often with the addition of a base to facilitate the substitution
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide,” a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Spectroscopic Comparisons
Key Findings :
Core Heterocycle Influence :
- The benzothiazole core in the target compound confers rigidity and π-conjugation, enhancing stability compared to the benzodithiazine analog (), where sulfonyl groups introduce polar but sterically bulky features .
- The Z-configuration of the imine group in the target compound likely reduces steric hindrance compared to the E-configuration in the thiazolium chloride derivative (), which exhibits a charged quaternary nitrogen .
Substituent Effects :
- The 6-chloro substituent in the target compound enhances electrophilicity at the aromatic ring, similar to the chloro-acetic acid hydrazide derivative () .
- The acetamide group provides hydrogen-bonding capacity, contrasting with the hydrazine or sulfonyl groups in analogs, which may alter solubility and bioavailability .
Spectroscopic Trends :
- IR spectra of analogs show consistent C=N stretches near 1645 cm⁻¹, but the target compound’s acetamide C=O stretch would likely appear at ~1680 cm⁻¹, distinguishing it from sulfonyl-containing derivatives .
- NMR data for the benzodithiazine analog () reveals distinct deshielding of aromatic protons (7.86–7.92 ppm) due to electron-withdrawing sulfonyl groups, whereas the target compound’s protons may resonate upfield .
Research Implications
The target compound’s unique Z-configuration and acetamide substitution position it as a promising candidate for further pharmacological studies, particularly in comparison to sulfonyl- or hydrazide-containing analogs. Structural modifications to the benzothiazole core, such as introducing electron-donating groups, could optimize its bioactivity relative to existing derivatives .
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of chlorine and methyl substituents enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole, including (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting essential proteins such as FtsZ, which is critical for cytokinesis in bacteria .
Case Studies
-
Cell Line Studies :
- In vitro studies have demonstrated the anticancer potential of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The compound was shown to induce apoptosis in these cells, as evidenced by increased caspase-3 activation and DNA fragmentation .
- MTT Assay Results : In MTT assays, the compound displayed IC50 values indicating effective cytotoxicity in the tested cell lines. For instance, related thiazole compounds have shown IC50 values below 5 µg/mL against various cancer cell lines .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can be influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances reactivity and antimicrobial potency |
| Methyl Group | Contributes to increased cytotoxicity against cancer cells |
| Benzo[d]thiazole Moiety | Essential for interaction with biological targets |
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide stands out due to its unique combination of functional groups that confer distinct pharmacological properties. For example, similar compounds like 6-Chloro-2-mercaptobenzothiazole also exhibit antimicrobial activity but may lack the anticancer efficacy observed in this compound .
Future Directions and Research Opportunities
Given the promising biological activities observed, further research is warranted to explore:
- In vivo Studies : To evaluate the efficacy and safety profile of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in animal models.
- Mechanistic Studies : To elucidate the detailed mechanisms by which this compound induces apoptosis and inhibits bacterial growth.
- Synthesis of Derivatives : To develop new analogs that may enhance potency or broaden the spectrum of activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, and what key steps are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzo[d]thiazole amines with activated acetamide derivatives. Key steps include:
-
Amide bond formation : Use of coupling agents like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane .
-
Purification : Column chromatography or HPLC to isolate the Z-isomer, confirmed via TLC monitoring .
-
Critical parameters : Reaction temperatures (often 50–80°C), solvent polarity, and stoichiometric ratios to minimize by-products like E-isomers or unreacted intermediates .
Table 1: Representative Synthetic Parameters
Step Reagents/Conditions References Amide Condensation Triethylamine, DMF, 60°C, 12h Purification Silica gel chromatography (EtOAc/hexane) Isomer Separation HPLC with C18 column
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- Advanced Tip : X-ray crystallography may resolve ambiguities in stereochemistry but requires high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine precursors, favoring Z-configuration .
- Catalyst Selection : Use of mild bases (e.g., NaHCO₃) to reduce side reactions vs. stronger bases like NaH .
- Temperature Control : Lower temperatures (≤60°C) minimize thermal isomerization to the E-form .
- Data Contradiction Note : Conflicting reports on optimal solvent systems (e.g., DMF vs. toluene/water mixtures ) suggest system-specific optimization via DOE (Design of Experiments).
Q. What strategies address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
-
Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to clarify anticancer mechanisms vs. microbial growth assays .
-
Dose-Response Studies : IC₅₀/EC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
-
Metabolite Profiling : LC-MS to identify active metabolites that may explain divergent results in different models .
Table 2: Biological Activity Comparison
Study Observed Activity Proposed Mechanism References Anticancer IC₅₀ = 12 µM (MCF-7) Apoptosis via Bcl-2 inhibition Antimicrobial MIC = 8 µg/mL (E. coli) Membrane disruption
Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological applications?
- Methodological Answer :
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the acetamide group .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C suggests suitability for oral formulations) .
- Light Sensitivity : UV-vis spectroscopy to assess photodegradation; amber storage recommended if λmax < 400 nm .
Q. What computational methods are used to predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or microbial enzymes .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
Methodological Recommendations
- Synthetic Challenges : Prioritize orthogonal protection strategies for multi-functional intermediates to avoid cross-reactivity .
- Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Contradiction Resolution : Cross-reference spectral data with synthetic intermediates to confirm purity before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
